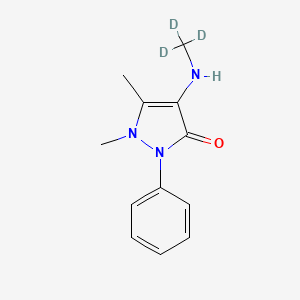
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride is a stable isotope-labeled compound used primarily in neurological researchThe compound is known for its role in studying neurotransmission, pain, inflammation, and various neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride involves several steps. The starting material is typically 3,4-methylenedioxyphenyl-2-propanone, which undergoes a series of chemical reactions including methylation, reduction, and demethylation to yield the final product. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves strict quality control measures to ensure the purity and stability of the final product. The compound is usually produced in small quantities due to its specialized applications in research .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of MDMA and related compounds.
Biology: Employed in studies of neurotransmission and the effects of psychoactive substances on the nervous system.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease, schizophrenia, and Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neurological pathways.
Mécanisme D'action
The compound exerts its effects primarily by interacting with neurotransmitter systems in the brain. It acts as a substrate for monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of MDMA, but the presence of the deuterium label allows for more precise tracking and analysis in research studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxymethamphetamine: An active metabolite of MDMA, known for its stimulant effects.
3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with similar effects to MDMA but with a different metabolic pathway.
4-Hydroxyamphetamine: A compound used in the treatment of certain neurological disorders.
Uniqueness
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride is unique due to its stable isotope labeling, which allows for more accurate and detailed studies of its metabolic pathways and interactions with neurotransmitter systems. This makes it a valuable tool in neurological research and drug development .
Propriétés
Formule moléculaire |
C11H18ClNO2 |
|---|---|
Poids moléculaire |
234.74 g/mol |
Nom IUPAC |
2-methoxy-4-[2-(trideuteriomethylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12-2)6-9-4-5-10(13)11(7-9)14-3;/h4-5,7-8,12-13H,6H2,1-3H3;1H/i2D3; |
Clé InChI |
LDRJCJMDWCULLX-MUTAZJQDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(C)CC1=CC(=C(C=C1)O)OC.Cl |
SMILES canonique |
CC(CC1=CC(=C(C=C1)O)OC)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)

![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)

![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
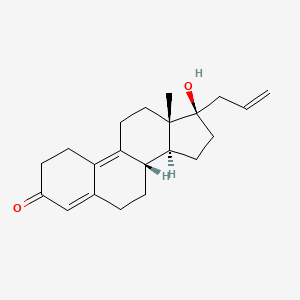
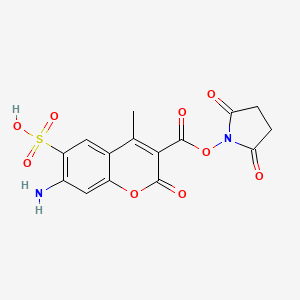
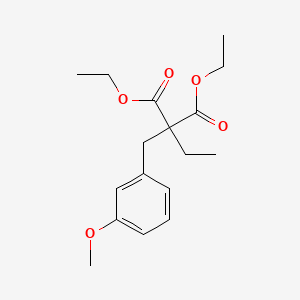
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
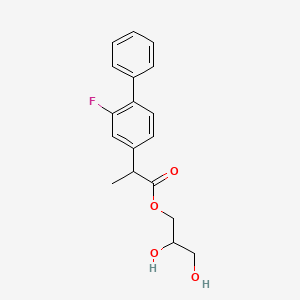
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)

